molecular formula C17H24N4O3 B5394891 N~3~-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide

N~3~-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide

Cat. No. B5394891
M. Wt: 332.4 g/mol
InChI Key: NYVAMRAGYGMIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, commonly known as DAP, is a synthetic compound that has been extensively studied for its potential use in scientific research. DAP has been found to have several unique properties that make it an ideal candidate for use in various scientific applications.

Mechanism of Action

The exact mechanism of action of DAP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body that are involved in the production of inflammatory mediators. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
DAP has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DAP has also been found to have anti-tumor effects in certain types of cancer cells.

Advantages and Limitations for Lab Experiments

DAP has several advantages for use in lab experiments. It has a high degree of purity and stability, making it easy to work with. DAP is also highly soluble in water, which makes it easy to administer to animals in studies. However, there are also limitations to the use of DAP in lab experiments. It is a relatively new compound, and its long-term effects on animals are not fully understood. Additionally, the synthesis of DAP is a complex process that requires specialized equipment and expertise.

Future Directions

There are several future directions for research related to DAP. One area of research is the development of new pain medications based on the structure of DAP. Another area of research is the investigation of the anti-tumor effects of DAP in animal models of cancer. Additionally, more research is needed to fully understand the long-term effects of DAP on animals and humans.
Conclusion
In conclusion, DAP is a synthetic compound that has been extensively studied for its potential use in scientific research. It has several unique properties that make it an ideal candidate for use in various scientific applications. DAP has been found to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications. While there are limitations to the use of DAP in lab experiments, there are also several future directions for research related to this compound.

Synthesis Methods

The synthesis of DAP involves the reaction of N,N-dimethyl-1,3-diaminopropane with 4-acetylaniline in the presence of a catalyst. The resulting product is then reacted with succinic anhydride to form DAP. The synthesis of DAP is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

DAP has been extensively studied for its potential use in scientific research. It has been found to have several unique properties that make it an ideal candidate for use in various scientific applications. DAP has been used in studies related to neurobiology, pharmacology, and drug discovery. It has been found to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications.

properties

IUPAC Name

3-N-(4-acetamidophenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-12(22)18-14-6-8-15(9-7-14)19-16(23)13-5-4-10-21(11-13)17(24)20(2)3/h6-9,13H,4-5,10-11H2,1-3H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVAMRAGYGMIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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